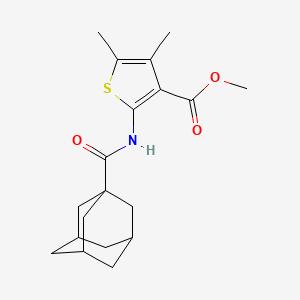
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane and thiophene structures. The adamantane moiety is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The thiophene ring, a sulfur-containing heterocycle, adds to the compound’s versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a lithiated intermediate with methyl iodide, followed by reduction and rearrangement to generate the desired product . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve the use of flow microreactor systems, which allow for continuous production and better control over reaction conditions . The use of such advanced techniques ensures that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism by which Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with various receptors and enzymes, while the thiophene ring can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like 1-phenyladamantane share the adamantane core but differ in their functional groups and reactivity.
Thiophene derivatives: Compounds like methyl 4,4-dimethyl-2-phenylpentanoate feature the thiophene ring but lack the adamantane structure.
Uniqueness
Methyl 2-((3r,5r,7r)-adamantane-1-carboxamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its combination of the adamantane and thiophene moieties, which impart both stability and reactivity. This makes it a versatile compound with applications across various fields of research and industry.
Properties
Molecular Formula |
C19H25NO3S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C19H25NO3S/c1-10-11(2)24-16(15(10)17(21)23-3)20-18(22)19-7-12-4-13(8-19)6-14(5-12)9-19/h12-14H,4-9H2,1-3H3,(H,20,22) |
InChI Key |
ZBMSWLUICWPTQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















